Cas no 946298-93-7 (1-(2-methoxyphenyl)-3-{2-(2-methyl-1H-indol-3-yl)sulfonylethyl}urea)

1-(2-methoxyphenyl)-3-{2-(2-methyl-1H-indol-3-yl)sulfonylethyl}urea 化学的及び物理的性質
名前と識別子
-
- 1-(2-methoxyphenyl)-3-{2-(2-methyl-1H-indol-3-yl)sulfonylethyl}urea
- AKOS024643421
- 1-(2-methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- 1-(2-methoxyphenyl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea
- 1-(2-methoxyphenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea
- F2369-0011
- 946298-93-7
-
- インチ: 1S/C19H21N3O4S/c1-13-18(14-7-3-4-8-15(14)21-13)27(24,25)12-11-20-19(23)22-16-9-5-6-10-17(16)26-2/h3-10,21H,11-12H2,1-2H3,(H2,20,22,23)
- InChIKey: MQIUFKWSJOJHDC-UHFFFAOYSA-N
- SMILES: S(CCNC(NC1C=CC=CC=1OC)=O)(C1=C(C)NC2C=CC=CC1=2)(=O)=O
計算された属性
- 精确分子量: 387.12527733g/mol
- 同位素质量: 387.12527733g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 27
- 回転可能化学結合数: 6
- 複雑さ: 607
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109Ų
- XLogP3: 2.4
1-(2-methoxyphenyl)-3-{2-(2-methyl-1H-indol-3-yl)sulfonylethyl}urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2369-0011-10μmol |
1-(2-methoxyphenyl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea |
946298-93-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2369-0011-10mg |
1-(2-methoxyphenyl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea |
946298-93-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2369-0011-25mg |
1-(2-methoxyphenyl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea |
946298-93-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2369-0011-75mg |
1-(2-methoxyphenyl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea |
946298-93-7 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2369-0011-100mg |
1-(2-methoxyphenyl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea |
946298-93-7 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2369-0011-20mg |
1-(2-methoxyphenyl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea |
946298-93-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2369-0011-3mg |
1-(2-methoxyphenyl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea |
946298-93-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2369-0011-40mg |
1-(2-methoxyphenyl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea |
946298-93-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2369-0011-2μmol |
1-(2-methoxyphenyl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea |
946298-93-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2369-0011-15mg |
1-(2-methoxyphenyl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea |
946298-93-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
1-(2-methoxyphenyl)-3-{2-(2-methyl-1H-indol-3-yl)sulfonylethyl}urea 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
1-(2-methoxyphenyl)-3-{2-(2-methyl-1H-indol-3-yl)sulfonylethyl}ureaに関する追加情報
Compound CAS No. 946298-93-7: 1-(2-Methoxyphenyl)-3-{2-(2-Methyl-1H-indol-3-yl)sulfonylethyl}urea
The compound with CAS No. 946298-93-7, known as 1-(2-methoxyphenyl)-3-{2-(2-methyl-1H-indol-3-yl)sulfonylethyl}urea, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which incorporates a urea functional group, a sulfonylethyl linker, and a 2-methoxyphenyl substituent. The presence of these groups contributes to its versatile chemical properties and potential applications in drug development and advanced materials.
Recent studies have highlighted the importance of sulfonylethyl linkers in enhancing the bioavailability and stability of pharmaceutical compounds. The sulfonylethyl group in this compound acts as a flexible connector, facilitating interactions between the urea moiety and the indole ring system. This structural feature not only improves the molecule's solubility but also enhances its ability to target specific biological pathways. Researchers have demonstrated that such linkers can significantly influence the pharmacokinetic profiles of drugs, making this compound a promising candidate for therapeutic applications.
The indole ring system, particularly the 2-methylindole, is a well-known scaffold in organic synthesis due to its aromatic stability and ability to participate in various chemical reactions. In this compound, the indole moiety is further substituted with a methyl group at position 2, which adds an additional layer of complexity to the molecule's structure. This substitution pattern has been shown to enhance the molecule's electronic properties, making it more amenable to interactions with biological targets such as enzymes and receptors.
One of the most intriguing aspects of this compound is its potential as a precursor for more complex molecules. The combination of a urea group with a sulfonylethyl linker provides a versatile platform for further functionalization. Recent advancements in click chemistry have enabled researchers to efficiently modify such compounds, opening up new avenues for drug discovery and material synthesis. For instance, the incorporation of biocompatible groups or stimuli-responsive elements could further expand the utility of this compound in biomedical applications.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and coupling reactions. The key challenge lies in controlling the regioselectivity during the formation of the sulfonylethyl linker. However, recent developments in catalytic systems have provided novel strategies to overcome these limitations, ensuring higher yields and better purity levels.
From an applications perspective, this compound has shown promise in several areas. In medicinal chemistry, it serves as a valuable building block for designing bioactive molecules targeting various diseases such as cancer and neurodegenerative disorders. Its ability to modulate enzyme activity through non-covalent interactions makes it an attractive candidate for drug design. Additionally, its unique electronic properties make it suitable for applications in organic electronics, particularly in the development of semiconducting materials.
Recent research has also explored the use of this compound in catalysis. By incorporating it into metal-organic frameworks (MOFs), scientists have demonstrated enhanced catalytic activity for reactions such as oxidation and hydrogenation. The combination of its structural flexibility and functional groups provides an ideal environment for catalytic processes, making it a valuable addition to heterogeneous catalyst design.
In conclusion, CAS No. 946298-93-7 represents a significant advancement in organic synthesis with wide-ranging applications across multiple disciplines. Its unique structure, incorporating key functional groups like urea, sulfonylethyl, and indole, positions it as a versatile building block for future innovations in medicine and materials science.
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